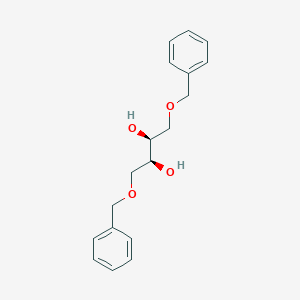

(-)-1,4-Di-O-benzyl-L-threitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAVQDYJARRAU-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427043 | |

| Record name | (-)-1,4-Di-O-benzyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17401-06-8 | |

| Record name | (-)-1,4-Di-O-benzyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol: A Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,4-Di-O-benzyl-L-threitol is a C2-symmetric chiral diol that serves as a versatile building block and chiral auxiliary in modern organic synthesis. Its rigid, well-defined stereochemical structure, derived from L-tartaric acid, makes it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a case study of its application in the asymmetric synthesis of axially chiral biaryls, a structural motif of increasing importance in drug discovery and materials science.

Core Chemical and Physical Properties

This compound, also known by its systematic IUPAC name (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol, is a white to off-white crystalline solid. Its homochiral nature and the presence of benzyl ether protecting groups make it a stable and reliable chiral auxiliary.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17401-06-8 | [1] |

| Molecular Formula | C₁₈H₂₂O₄ | [1] |

| Molecular Weight | 302.36 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 56.0 to 59.0 °C | |

| Specific Rotation ([α]²⁰/D) | -6.0 to -6.5° (c=5, CHCl₃) | |

| Purity | >98.0% (GC) | |

| Solubility | Almost transparent in Chloroform |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | Data not explicitly found in the provided search results. |

| ¹³C NMR (CDCl₃) | Data not explicitly found in the provided search results. |

Note: While the synthesis and applications of this compound are well-documented, specific, isolated ¹H and ¹³C NMR chemical shift data were not available in the aggregated search results. Researchers should refer to experimental sections of cited literature for potential in-situ characterization data.

Synthesis of this compound

The most common and well-established synthesis of this compound commences from the readily available and inexpensive chiral pool starting material, L-tartaric acid. The following is a detailed, four-step experimental protocol adapted from Organic Syntheses.

Synthetic Workflow

Detailed Experimental Protocols

Step 1: Dimethyl 2,3-O-isopropylidene-L-tartrate

-

In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.

-

Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added. The flask is fitted with a Vigreux column and a distilling head.

-

The mixture is heated to reflux, and the acetone–cyclohexane and methanol–cyclohexane azeotropes are slowly removed by distillation.

-

After cooling, anhydrous potassium carbonate (1 g) is added and stirred.

-

Volatile materials are removed under reduced pressure, and the residue is fractionally distilled under vacuum to yield the product as a pale-yellow oil.

Step 2: 2,3-O-Isopropylidene-L-threitol

-

A solution of dimethyl 2,3-O-isopropylidene-L-tartrate (125 g, 0.57 mol) in anhydrous tetrahydrofuran (THF, 200 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (32.5 g, 0.86 mol) in anhydrous THF (1 L) at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is heated at reflux for an additional 2 hours.

-

The reaction is cooled in an ice bath and quenched by the sequential, careful addition of water (33 mL), 15% aqueous sodium hydroxide (33 mL), and water (99 mL).

-

The resulting white solid is removed by filtration and washed with THF. The combined filtrate and washings are concentrated under reduced pressure to give the crude product.

Step 3: 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

-

In a 2-L three-necked flask under an inert atmosphere, sodium hydride (33.6 g of a 55% dispersion in oil, 0.77 mol) is washed with hexanes to remove the oil.

-

Anhydrous THF (1 L) is added, followed by the dropwise addition of a solution of crude 2,3-O-isopropylidene-L-threitol from the previous step in anhydrous THF (200 mL).

-

The mixture is stirred at room temperature for 1 hour, then benzyl bromide (92 mL, 0.77 mol) is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to give the crude product as an oil.

Step 4: this compound

-

The crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol is dissolved in methanol (300 mL), and 0.5 N hydrochloric acid (30 mL) is added.

-

The mixture is heated to reflux, and acetone and methanol are slowly distilled off.

-

Additional methanol and 0.5 N hydrochloric acid are added, and the mixture is kept at room temperature until the hydrolysis is complete (monitored by TLC).

-

The mixture is neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether.

-

The combined ether extracts are dried, filtered, and concentrated. The crude product is purified by recrystallization to afford this compound.

Application in Asymmetric Synthesis: A Case Study

This compound has proven to be a highly effective chiral auxiliary in the asymmetric synthesis of complex molecules. A notable application is in the desymmetrization of prochiral 2,2',6,6'-tetrahydroxybiphenyl to generate axially chiral biaryls.

Experimental Workflow for Asymmetric Biaryl Synthesis

Methodological Approach

-

Desymmetrization via Mitsunobu Reaction : The prochiral 2,2',6,6'-tetrahydroxybiphenyl undergoes a sequential etherification with this compound under Mitsunobu conditions. This reaction proceeds with high diastereoselectivity, yielding a desymmetrized biphenyldiol with exclusively S-axial chirality.

-

Cyclization : The newly formed chiral biphenyldiol is then cyclized with various 1,ω-dibromoalkanes to introduce bridges at the 6 and 6' positions.

-

Removal of Chiral Auxiliary : The final step involves the cleavage and removal of the this compound auxiliary to yield the enantiopure (S)-2,2'-biphenyldiol derivative.

This strategy allows for the efficient and highly stereocontrolled synthesis of valuable axially chiral building blocks that can be further elaborated into more complex molecules, including ligands for asymmetric catalysis and pharmaceutical intermediates.

Conclusion

This compound is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its ready availability through a well-defined synthetic route from L-tartaric acid, coupled with its robust performance in inducing chirality, ensures its continued relevance in academic and industrial research. For professionals in drug development, the ability to construct complex chiral architectures with high stereochemical control is paramount, and this compound represents a key enabling tool in this endeavor. Future applications of this versatile molecule will undoubtedly contribute to the discovery and development of new chiral drugs and materials.

References

(-)-1,4-Di-O-benzyl-L-threitol chemical structure

An In-depth Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in organic synthesis. The document details its chemical structure, properties, synthesis, and applications, with a focus on its relevance to drug development and biomedical research.

Chemical Structure and Properties

This compound, a derivative of the four-carbon sugar alcohol L-threitol, is a homochiral compound utilized in asymmetric synthesis.[1] Its structure incorporates two benzyl ether groups, which are crucial for its utility as a protected chiral intermediate.

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties and Identifiers

The following tables summarize the key physicochemical properties and chemical identifiers for this compound.

| Property | Value | Reference |

| Molecular Formula | C18H22O4 | [1][2] |

| Molecular Weight | 302.36 g/mol | [1][2] |

| Appearance | White to Almost white powder to crystal | [3][4] |

| Melting Point | 56.0 to 59.0 °C | [3][4] |

| Optical Rotation | -6.0 to -6.5 deg (C=5, CHCl3) | [3][4] |

| Purity | >98.0% (GC) | [3][4] |

| Identifier | Type | Value |

| IUPAC Name | (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | |

| CAS Number | 17401-06-8 | |

| PubChem CID | 7018858 | |

| Canonical SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O">C@@HO | |

| InChI | InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 | |

| InChIKey | YAVAVQDYJARRAU-ROUUACIJSA-N |

Synthesis

This compound can be synthesized from L-tartaric acid.[1] The synthesis involves the protection of the diol functionality of L-threitol, which is derived from L-tartaric acid, with benzyl groups. A general synthetic approach for related threitol derivatives starts with the commercially available reduced form of tartaric acid.[5]

The following diagram illustrates a potential synthetic pathway.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Threitol-Derived Chiral Auxiliary

The following multi-step protocol, adapted for the synthesis of a related chiral auxiliary, provides a framework for the synthesis of this compound.[5]

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

-

A mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[5]

-

Additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL) are added, and the mixture is heated to reflux to remove the azeotropes.[5]

-

After cooling, anhydrous potassium carbonate is added, and the volatile material is removed under reduced pressure.[5]

-

The residue is fractionally distilled under vacuum to yield the product.[5]

Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol

-

Lithium aluminum hydride is suspended in diethyl ether, and a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise over 2 hours.[5]

-

The mixture is refluxed for an additional 3 hours, then cooled and cautiously treated with water and sodium hydroxide solution.[5]

-

The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude product, which is then distilled under vacuum.[5]

Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

-

Sodium hydride is washed with hexanes to remove the oil, and then tetrahydrofuran is added.[5]

-

A solution of 2,3-di-O-isopropylidene-L-threitol in tetrahydrofuran is added, followed by benzyl bromide.

-

The reaction mixture is stirred until the reaction is complete, followed by quenching, extraction, and purification to yield the benzylated product.

Step 4: Deprotection to yield this compound

-

The isopropylidene protecting group is removed under acidic conditions to yield the final product, this compound.

Applications in Research and Drug Development

L-threitol and its derivatives are valuable chiral building blocks in organic synthesis.[5][6] this compound is specifically used for the asymmetric synthesis of alkanes and tetrahydrofurans without the need for chiral reagents or catalysts.[1]

The broader class of threitol derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[5] L-Threitol itself serves as a key intermediate in the synthesis of pharmaceuticals, particularly antiviral agents.[6] It is also a precursor for the anticancer drug tributyrate and is used in immunological research to synthesize molecules that stimulate invariant Natural Killer T (iNKT) cells.[7]

The following diagram illustrates the role of this compound as a chiral building block.

Caption: Role as a chiral building block in asymmetric synthesis.

References

- 1. This compound | 17401-06-8 | MD59967 [biosynth.com]

- 2. This compound | C18H22O4 | CID 7018858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17401-06-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 17401-06-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol for Researchers and Drug Development Professionals

Introduction: (-)-1,4-Di-O-benzyl-L-threitol is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid, C2-symmetric scaffold, derived from L-tartaric acid, provides a reliable platform for the stereocontrolled introduction of functionality, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₄ | [1] |

| Molecular Weight | 302.36 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 54-55 °C | [2] |

| Optical Rotation | [α]²⁴D -6.16° (c=3.83, CHCl₃) | [2] |

| CAS Number | 17401-06-8 | [1] |

Spectroscopic Data

While detailed spectral data can be obtained from commercial suppliers such as Sigma-Aldrich[3], the following table outlines the expected NMR chemical shifts.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR (CDCl₃) | ~7.3 (m) | Multiplet | Aromatic protons (10H) |

| ~4.5 (s) | Singlet | Benzyl CH₂ (4H) | |

| ~3.8 (m) | Multiplet | CH-OH (2H) | |

| ~3.6 (m) | Multiplet | CH₂-O (4H) | |

| ~2.5 (br s) | Broad Singlet | OH (2H) | |

| ¹³C NMR (CDCl₃) | ~138 | Aromatic C (ipso) | |

| ~128 | Aromatic CH | ||

| ~73 | Benzyl CH₂ | ||

| ~72 | CH-OH | ||

| ~71 | CH₂-O |

Experimental Protocols

The following is a detailed, multi-step experimental protocol for the synthesis of this compound, adapted from a reliable procedure published in Organic Syntheses.[2]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

-

Reaction: Gently heat the mixture on a steam bath with occasional swirling until a homogeneous dark-red solution is formed.

-

Azeotropic Removal of Water: Add additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL). Fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux and slowly remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.

-

Completion and Work-up: Add a small amount of additional 2,2-dimethoxypropane (6 mL) and reflux for another 15 minutes. Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g) to neutralize the acid. Remove the volatile components under reduced pressure.

-

Purification: Fractionally distill the residue under vacuum to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Step 2: Synthesis of 2,3-O-Isopropylidene-L-threitol

-

Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and a magnetic stirrer, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the suspension in an ice bath. Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in anhydrous THF from the addition funnel.

-

Work-up: After the addition is complete, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. Filter the resulting precipitate and wash it thoroughly with THF.

-

Isolation: Concentrate the combined filtrate and washings under reduced pressure to obtain crude 2,3-O-isopropylidene-L-threitol as a solid.

Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

-

Reaction Setup: In a dry three-necked round-bottomed flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH) in anhydrous THF.

-

Reaction: To the cooled suspension, add a solution of 2,3-O-isopropylidene-L-threitol in anhydrous THF, followed by the dropwise addition of benzyl bromide.

-

Work-up: After stirring at room temperature, quench the reaction by the careful addition of water. Remove the THF under reduced pressure. Dilute the residue with water and extract with diethyl ether.

-

Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol as an oil.

Step 4: Synthesis of this compound

-

Deprotection: Dissolve the crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in methanol and add 0.5 N hydrochloric acid. Heat the mixture to reflux and slowly distill off the acetone and methanol.

-

Completion and Work-up: Add additional methanol and hydrochloric acid and stir at room temperature until the ketal hydrolysis is complete (monitored by TLC). Neutralize the mixture with a saturated sodium bicarbonate solution and extract with diethyl ether.

-

Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a pale-yellow solid. Recrystallize the solid from a chloroform/hexanes mixture to yield pure this compound.[2]

Applications in Asymmetric Synthesis

This compound serves as a precursor to a variety of chiral ligands and auxiliaries. The two hydroxyl groups can be further functionalized to create chiral environments for metal-catalyzed reactions or to act as stereodirecting groups in diastereoselective reactions. Its applications include the synthesis of chiral catalysts for asymmetric hydrogenation, Diels-Alder reactions, and aldol reactions, contributing significantly to the efficient construction of enantiomerically pure complex molecules.

Logical Workflow for Application in Asymmetric Synthesis

Caption: General workflow for utilizing the title compound.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the synthetic accessibility detailed in this guide, makes it an invaluable tool for researchers and professionals in the field of drug development and materials science. The data and protocols presented herein are intended to facilitate its effective use in the laboratory.

References

A Comprehensive Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,4-Di-O-benzyl-L-threitol, with CAS number 17401-06-8, is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid C2-symmetric scaffold, derived from L-threitol, makes it an invaluable tool for controlling stereochemistry in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis from L-tartaric acid, and a practical example of its application as a chiral auxiliary in the synthesis of axially chiral biaryls. The information presented herein is intended to serve as a comprehensive resource for researchers employing this reagent in their synthetic endeavors.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17401-06-8 | [1] |

| Molecular Formula | C₁₈H₂₂O₄ | [1] |

| Molecular Weight | 302.36 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 56.0 to 59.0 °C | |

| Optical Rotation | -6.0 to -6.5° (c=5, CHCl₃) | |

| Purity (GC) | >98.0% | |

| Enantiomeric Excess (ee) | min. 98.0% | |

| Synonyms | (-)-(2S,3S)-1,4-Bis(benzyloxy)-2,3-butanediol, (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | [2] |

Synthesis of this compound

An optimized five-step synthetic route starting from readily available L-tartaric acid allows for the efficient preparation of enantiopure this compound.[3]

Experimental Protocol

This protocol is adapted from the optimized procedure described by Meier, B., Kollroser, M., & Presser, A. (2013).

Step 1: Synthesis of (2R,3R)-Diethyl tartrate

-

To a solution of L-tartaric acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2R,3R)-diethyl tartrate.

Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester

-

To a solution of (2R,3R)-diethyl tartrate in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 12-18 hours.

-

Neutralize the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the acetonide-protected diester.

Step 3: Synthesis of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the diester from Step 2 in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and concentrate the filtrate to yield the diol.

Step 4: Synthesis of (4R,5R)-4,5-Bis((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

-

To a solution of the diol from Step 3 in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portionwise at 0 °C.

-

Stir the mixture for 30 minutes, then add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with methanol and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 5: Synthesis of this compound

-

To a solution of the protected diol from Step 4 in methanol, add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Asymmetric Synthesis: Desymmetrization of a Prochiral Biphenol

This compound serves as an effective chiral auxiliary to induce asymmetry in prochiral molecules. A notable application is the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl via a sequential etherification under Mitsunobu conditions, leading to the exclusive formation of the S-axially chiral biphenyldiol.[4]

Experimental Protocol

This protocol is based on the work of Uenishi, J., Matsui, K., & Ohmi, M. (2000).

-

To a solution of 2,2',6,6'-tetrahydroxybiphenyl and this compound (1.1 equivalents) in anhydrous THF at 0 °C, add triphenylphosphine (1.2 equivalents).

-

To this mixture, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC for the formation of the mono-etherified product.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desymmetrized (S)-axially chiral biphenyldiol derivative.

-

The chiral auxiliary can then be removed in subsequent steps to yield the enantiomerically enriched biphenyl.

Experimental Workflow Diagram

Caption: Workflow for asymmetric desymmetrization.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry and synthetic accessibility make it a powerful tool for controlling the three-dimensional arrangement of atoms in molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, particularly in the context of drug discovery and development where stereochemical control is paramount. The strategic application of this and similar chiral auxiliaries will undoubtedly continue to drive innovation in the synthesis of complex, biologically active compounds.[5]

References

- 1. This compound | 17401-06-8 | MD59967 [biosynth.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

The Discovery and Enduring Legacy of Chiral Threitol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of chiral threitol compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the metabolic pathways of these significant molecules.

Introduction to Threitol and its Stereoisomers

Threitol is a four-carbon sugar alcohol (a tetritol) with the chemical formula C₄H₁₀O₄.[1][2][3] Its structure contains two chiral centers, giving rise to three stereoisomers: the enantiomeric pair D-threitol and L-threitol, and their achiral diastereomer, meso-erythritol.[4] These compounds have garnered significant interest in various scientific fields due to their unique stereochemical properties and their roles as versatile chiral building blocks in organic synthesis.[1]

The pioneering work of scientists like Louis Pasteur and Hermann Emil Fischer in the 19th century laid the foundation for our understanding of stereochemistry, which is central to the story of chiral threitol compounds. Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848 demonstrated the concept of chirality and optical activity, while Fischer's work on carbohydrates, including his projection formulas, provided the tools to describe the three-dimensional structures of these molecules.

While the specific first isolation or synthesis of threitol itself is not as definitively documented as that of its diastereomer, erythritol, the historical context of stereochemistry's development is crucial to understanding its significance.

A History of Discovery and Synthesis

The history of threitol is intrinsically linked to the broader history of sugar chemistry and stereochemistry.

The Discovery of Erythritol: A Diastereomeric Counterpart

The first of the C4 sugar alcohols to be discovered was erythritol, the meso-diastereomer of threitol. Scottish chemist John Stenhouse first discovered erythritol in 1848.[5] This discovery predates a full understanding of stereoisomerism, but it marked the initial identification of this class of compounds in nature.

Early Synthesis and the Rise of Stereochemistry

While a definitive "first synthesis" of threitol is not clearly documented in the provided search results, a historically significant and plausible early method for its preparation is the reduction of the corresponding threose enantiomers or the chemical transformation from tartaric acid.[6] The work of Emil Fischer in the late 19th century on the synthesis and characterization of various sugars, including the establishment of their relative configurations, was instrumental in the ability to selectively synthesize and identify compounds like D- and L-threitol.

Resolution of Enantiomers: Separating Mirror Images

The separation of a racemic mixture of threitol into its D- and L-enantiomers is a critical process for many of its applications, particularly in pharmaceuticals and as chiral auxiliaries. The foundational work for such separations was laid by Louis Pasteur with his manual separation of tartrate crystals.[7] For threitol, which is not readily resolved by spontaneous crystallization, chemical resolution through the formation of diastereomeric salts is a common and historically significant method.[7][8] This technique involves reacting the racemic threitol with a chiral resolving agent, such as a derivative of tartaric acid, to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[8]

Quantitative Data of Threitol Isomers

The distinct stereochemistry of the threitol isomers leads to differences in their physical properties.

| Property | D-Threitol | L-Threitol | meso-Erythritol |

| Systematic Name | (2R,3R)-Butane-1,2,3,4-tetrol | (2S,3S)-Butane-1,2,3,4-tetrol | (2R,3S)-Butane-1,2,3,4-tetrol |

| Molar Mass ( g/mol ) | 122.12 | 122.12 | 122.12 |

| Melting Point (°C) | 88-90[1] | 88-89[4] | 121[4] |

| Optical Rotation [α]D | -4.0° (c=7 in H₂O)[4] | +4.6° (c=6 in H₂O)[4] | 0° (achiral)[4] |

| Appearance | White crystalline solid[1] | White crystalline solid | White crystalline solid |

| Solubility in water | High | High | High |

Key Experimental Protocols

The following sections detail the methodologies for the synthesis and resolution of chiral threitol compounds.

Synthesis of L-Threitol from L-Tartaric Acid

This protocol is adapted from established methods for the synthesis of threitol derivatives from tartaric acid, a readily available chiral starting material.[6]

Workflow for the Synthesis of L-Threitol:

Caption: Synthesis of L-Threitol from L-Tartaric Acid.

Step 1: Esterification of L-Tartaric Acid

-

Suspend L-tartaric acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the acid catalyst and remove the methanol under reduced pressure.

-

Extract the resulting dimethyl L-tartrate with a suitable organic solvent and purify.

Step 2: Acetonide Protection

-

Dissolve dimethyl L-tartrate in a suitable solvent (e.g., acetone or dichloromethane).

-

Add 2,2-dimethoxypropane and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until the formation of dimethyl 2,3-O-isopropylidene-L-tartrate is complete.

-

Neutralize the catalyst and purify the product.

Step 3: Reduction to the Diol

-

In an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in a dry ether solvent (e.g., diethyl ether or THF).

-

Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in the same solvent to the reducing agent suspension at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction and work up to isolate the 2,3-O-isopropylidene-L-threitol.

Step 4: Deprotection to L-Threitol

-

Dissolve the 2,3-O-isopropylidene-L-threitol in a mixture of an organic solvent (e.g., methanol or THF) and aqueous acid (e.g., HCl).

-

Heat the mixture to reflux until the deprotection is complete.

-

Neutralize the acid and remove the organic solvent.

-

Purify the resulting L-threitol by recrystallization.

Note: A similar procedure can be followed using D-tartaric acid to synthesize D-threitol.

Chiral Resolution of DL-Threitol via Diastereomeric Salt Formation

This protocol describes a general method for the resolution of a racemic mixture of threitol using a chiral resolving agent. The choice of resolving agent and solvent is crucial and often requires empirical optimization.

Workflow for Chiral Resolution:

Caption: Chiral Resolution of Racemic Threitol.

Step 1: Formation of Diastereomeric Salts

-

Dissolve the racemic DL-threitol in a suitable solvent (e.g., ethanol, methanol, or a mixture).

-

Add an equimolar amount of a chiral resolving agent (e.g., an enantiomerically pure derivative of tartaric acid or a chiral amine).

-

Heat the mixture to ensure complete dissolution.

Step 2: Fractional Crystallization

-

Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Collect the precipitated crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

The purity of the crystallized salt can be improved by recrystallization.

Step 3: Liberation of the Enantiomers

-

Dissolve the separated diastereomeric salt in water.

-

Add a base (if the resolving agent was an acid) or an acid (if the resolving agent was a base) to neutralize the resolving agent and liberate the free threitol enantiomer.

-

Extract the enantiomerically enriched threitol with a suitable organic solvent or isolate it by other appropriate means.

-

The resolving agent can often be recovered from the aqueous layer.

Metabolic Pathways of Chiral Threitol Compounds

Mycobacterium smegmatis is capable of utilizing both D- and L-threitol as a sole carbon source, and the catabolic pathways for these enantiomers have been elucidated.[9]

D-Threitol Catabolic Pathway in Mycobacterium smegmatis

The catabolism of D-threitol involves a series of enzymatic reactions that convert it into intermediates of central metabolism.

Caption: D-Threitol Catabolism in M. smegmatis.

L-Threitol Catabolic Pathway in Mycobacterium smegmatis

The pathway for L-threitol catabolism differs from that of its D-enantiomer and involves a different set of enzymes.[10]

Caption: L-Threitol Catabolism in M. smegmatis.

Conclusion

The chiral threitol compounds, D-threitol and L-threitol, along with their diastereomer meso-erythritol, represent a fascinating case study in the principles of stereochemistry. From their discovery and the historical development of methods for their synthesis and resolution to their roles in biological systems, these molecules continue to be of significant interest to the scientific community. The detailed experimental protocols and metabolic pathway diagrams provided in this guide are intended to support further research and development in the fields of chemistry, biochemistry, and drug discovery, building upon the rich history of these versatile chiral building blocks.

References

- 1. Threitol - Sciencemadness Wiki [sciencemadness.org]

- 2. uniprot.org [uniprot.org]

- 3. Threitol - Wikipedia [en.wikipedia.org]

- 4. Stereochemistry [employees.csbsju.edu]

- 5. mdpi.com [mdpi.com]

- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Chiral_resolution [chemeurope.com]

- 9. A General Strategy for the Discovery of Metabolic Pathways: d-Threitol, l-Threitol, and Erythritol Utilization in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic and Synthetic Profile of (-)-1,4-Di-O-benzyl-L-threitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and an optimized synthetic route for the chiral building block, (-)-1,4-Di-O-benzyl-L-threitol. The information presented herein is intended to support research and development activities in medicinal chemistry, asymmetric synthesis, and materials science where enantiopure compounds are of critical importance.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.38–7.27 | m | 10H, Ar–H | |

| 4.59 | s | 4H, Ph–CH ₂–O | |

| 3.84 | m | 2H, CH (OH) | |

| 3.65 | m | 4H, CH ₂(OBn) | |

| 2.54 | d | 5.5 | 2H, OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 137.8 | Ar–C (quaternary) |

| 128.5 | Ar–C H |

| 127.9 | Ar–C H |

| 127.8 | Ar–C H |

| 73.6 | Ph–C H₂–O |

| 71.9 | C H(OH) |

| 70.8 | C H₂(OBn) |

Solvent: CDCl₃, Frequency: 100.6 MHz

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether and alcohol) functional groups. |

| Mass Spectrometry (ESI-TOF) | m/z calculated for C₁₈H₂₂O₄Na [M+Na]⁺: 325.1410; found: 325.1411.[1] |

Experimental Protocols

The following protocols are based on an optimized five-step synthesis of this compound from L-tartaric acid, as reported by Meier, Kollroser, and Presser (2014).

Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid

To a suspension of L-tartaric acid (1 equivalent) in acetone, 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Synthesis of [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanol

The diacid from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-dimethyl sulfide complex in THF is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched by the careful addition of methanol. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the diol.

Synthesis of (4R,5R)-4,5-bis(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane

To a solution of the diol in anhydrous N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portionwise. After stirring for 30 minutes, benzyl bromide is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis of this compound

The protected diol is dissolved in a mixture of methanol and a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid). The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is neutralized with a mild base (e.g., sodium bicarbonate), and the solvent is removed under reduced pressure. The residue is purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer using a KBr pellet or as a thin film.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol: Properties, Synthesis, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral auxiliary, (-)-1,4-Di-O-benzyl-L-threitol, a versatile reagent in modern organic synthesis. This document details its physicochemical properties, provides an optimized experimental protocol for its synthesis from L-tartaric acid, and describes its application in the asymmetric synthesis of axially chiral biaryls.

Core Properties of this compound

This compound is a C2-symmetric diol widely employed as a chiral building block and auxiliary. Its benzyl ether protecting groups offer stability under various reaction conditions and can be readily removed when desired.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₄ | [1][2] |

| Molecular Weight | 302.36 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 55-58 °C | [3] |

| Boiling Point | 484.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.174 g/cm³ (Predicted) | [3] |

| Specific Rotation [α]D²⁰ | -6.3° (c=5, CHCl₃) | [3] |

| CAS Number | 17401-06-8 | [1][2] |

Optimized Synthesis of this compound

An improved five-step synthesis of enantiopure this compound from readily available L-tartaric acid has been developed, providing high yields and utilizing modern reagents.[5]

Experimental Protocol

Step 1: Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid

-

To a solution of L-tartaric acid in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Neutralize the acid catalyst and concentrate the mixture under reduced pressure.

-

The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of (4S,5S)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

-

Dissolve the crude dicarboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux until the esterification is complete.

-

Cool the reaction mixture, neutralize the acid, and remove the solvent in vacuo.

-

Purify the diester by distillation or column chromatography.

Step 3: Synthesis of ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

-

To a cooled solution of the diester in a suitable solvent (e.g., THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the excess reducing agent and work up the reaction to isolate the diol.

-

Purify the product by crystallization or column chromatography.

Step 4: Synthesis of (4S,5S)-4,5-bis((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

-

To a solution of the diol in an aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH).

-

After the evolution of hydrogen ceases, add benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

-

Stir the reaction at room temperature or with gentle heating until the benzylation is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the dibenzylated product by column chromatography.

Step 5: Synthesis of this compound

-

Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water) and add a strong acid catalyst (e.g., HCl or trifluoroacetic acid).

-

Stir the reaction at room temperature until the deprotection of the acetonide is complete.

-

Neutralize the acid and extract the final product.

-

Purify this compound by crystallization to obtain a white solid.[5]

Caption: Optimized five-step synthesis of this compound.

Application in Asymmetric Synthesis: Desymmetrization of Biphenyls

This compound serves as an effective chiral auxiliary in the desymmetrization of prochiral molecules, enabling the synthesis of axially chiral biaryls with high enantioselectivity.[6]

Experimental Protocol: Asymmetric Synthesis of Axially Chiral Biaryls

Step 1: Attachment of the Chiral Auxiliary

-

To a solution of 2,2',6,6'-tetrahydroxybiphenyl, triphenylphosphine, and this compound in a suitable solvent (e.g., THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the Mitsunobu reaction is complete.

-

Purify the resulting desymmetrized biphenyldiol by column chromatography.

Step 2: Cyclization

-

To a solution of the desymmetrized biphenyldiol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a 1,ω-dibromoalkane.

-

Heat the reaction mixture to promote cyclization.

-

After completion, cool the reaction and perform an aqueous workup to isolate the cyclized product.

-

Purify by column chromatography.

Step 3: Removal of the Chiral Auxiliary

-

The removal of the chiral auxiliary can be achieved through hydrogenolysis.

-

Dissolve the cyclized product in a suitable solvent (e.g., ethanol/ethyl acetate) and add a palladium catalyst (e.g., Pd/C).

-

Subject the mixture to a hydrogen atmosphere until the benzyl groups are cleaved.

-

Filter off the catalyst and concentrate the filtrate to obtain the axially chiral biphenyldiol.

-

The chiral auxiliary can be recovered and reused.[6]

Caption: Application of this compound in asymmetric synthesis.

This guide highlights the significance of this compound as a valuable tool for introducing chirality in organic synthesis. The provided protocols offer a foundation for its preparation and effective utilization in the development of complex, enantiomerically pure molecules relevant to the pharmaceutical and chemical industries.

References

- 1. This compound | 17401-06-8 | MD59967 [biosynth.com]

- 2. This compound | C18H22O4 | CID 7018858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalchemmall.com [globalchemmall.com]

- 4. This compound | 17401-06-8 | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Threitol as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Threitol, a simple four-carbon sugar alcohol, has emerged as a versatile and valuable chiral building block in modern organic synthesis. Its inherent C2 symmetry and readily available enantiomeric forms (D- and L-threitol) make it an attractive starting material for the synthesis of a wide array of complex chiral molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. This technical guide provides an in-depth exploration of the applications of threitol, focusing on its use in the synthesis of chiral auxiliaries, its role in asymmetric reactions, and its application as a precursor for bioactive molecules.

Physicochemical Properties and Availability

Threitol is a white, crystalline solid with a melting point of 88-90 °C. It is highly soluble in water and has a molar mass of 122.12 g/mol . Both D- and L-threitol are commercially available, providing access to either enantiomeric series for stereocontrolled synthesis.

| Property | Value |

| Molecular Formula | C₄H₁₀O₄ |

| Molar Mass | 122.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 88-90 °C |

| Chirality | Exists as D-(-)-threitol and L-(+)-threitol |

Synthesis of Key Threitol-Derived Building Blocks

The hydroxyl groups of threitol can be selectively protected to yield a variety of useful chiral synthons. One of the most common and versatile protected forms is 1,4-di-O-benzyl-L-threitol, which serves as a precursor for many chiral auxiliaries and ligands.

Experimental Protocol: Synthesis of 1,4-di-O-benzyl-L-threitol

This two-step procedure starts from L-tartaric acid, which is first converted to its dimethyl ester and then protected as the acetonide. Subsequent reduction and benzylation afford the target compound.

Step 1: Synthesis of 2,3-O-Isopropylidene-L-threitol

-

To a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether, a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 2,3-O-isopropylidene-L-threitol as a colorless oil, which is used in the next step without further purification.

Step 2: Synthesis of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

-

To a solution of 2,3-O-isopropylidene-L-threitol in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil) is added portionwise at 0 °C.

-

The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with methanol and diluted with water.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol.

Step 3: Deprotection to 1,4-di-O-benzyl-L-threitol

-

A solution of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in a mixture of methanol and 1 M hydrochloric acid is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and neutralized with saturated aqueous sodium bicarbonate.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization from ethyl acetate/hexanes to give 1,4-di-O-benzyl-L-threitol as a white solid.

| Derivative | Starting Material | Key Reagents | Typical Yield | Specific Rotation [α]D |

| 2,3-O-Isopropylidene-L-threitol | Dimethyl 2,3-O-isopropylidene-L-tartrate | LiAlH₄ | >95% | Not typically isolated |

| 1,4-di-O-benzyl-L-threitol | 2,3-O-Isopropylidene-L-threitol | NaH, Benzyl bromide, HCl | ~80% (over 2 steps) | +5.5 (c 1.0, CHCl₃) |

Threitol-Derived Chiral Auxiliaries in Asymmetric Synthesis

The C2-symmetric backbone of threitol makes it an excellent scaffold for the design of chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.

Asymmetric Diels-Alder Reaction

Threitol-derived diols can be converted into chiral dienophiles for use in asymmetric Diels-Alder reactions. The C2-symmetric environment of the auxiliary effectively shields one face of the dienophile, leading to high diastereoselectivity in the cycloaddition.

Experimental Workflow for Asymmetric Diels-Alder Reaction

Caption: General workflow for the use of a threitol-derived chiral auxiliary.

| Dienophile Substrate | Diene | Lewis Acid | Diastereomeric Excess (d.e.) |

| Acrylate of threitol-derived diol | Cyclopentadiene | Et₂AlCl | >95% |

| Crotonate of threitol-derived diol | Isoprene | TiCl₄ | >90% |

Diastereoselective Aldol Reactions

Chiral oxazolidinones derived from amino alcohols are powerful auxiliaries for aldol reactions. While not directly derived from threitol, the principles of using C2-symmetric diols from the chiral pool are analogous and highlight the potential for developing threitol-based auxiliaries for this key C-C bond-forming reaction. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state.

Logical Relationship in a Diastereoselective Aldol Reaction

Caption: Chelation-controlled stereoselectivity in an aldol reaction.

Threitol as a Precursor for Bioactive Molecules

The chiral framework of threitol is found in or can be used to construct a variety of biologically active natural products and their analogues.

Total Synthesis of (-)-Swainsonine

(-)-Swainsonine is a potent inhibitor of mannosidase and has potential as an anticancer and antiviral agent. Several total syntheses of (-)-swainsonine have been reported starting from D-threitol, demonstrating its utility in the construction of complex nitrogen-containing heterocyclic systems.

Synthetic Workflow for (-)-Swainsonine from D-Threitol

Caption: Key transformations in the synthesis of (-)-Swainsonine.

Threitol-Derived Glycolipids and Immune Response

Synthetic analogues of glycolipids containing a threitol backbone have been investigated for their ability to modulate the immune system. Specifically, certain threitol-derived ceramides can be presented by the CD1d protein on antigen-presenting cells (APCs) to activate invariant Natural Killer T (iNKT) cells.

Signaling Pathway of iNKT Cell Activation

Caption: Activation of iNKT cells by a threitol-derived glycolipid.

This activation leads to the rapid release of a variety of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which can influence a wide range of immune responses, from anti-tumor activity to the suppression of autoimmune diseases.[1][2][3]

Conclusion

Threitol is a powerful and often underutilized chiral building block in asymmetric synthesis. Its C2 symmetry, ready availability, and the ease with which its hydroxyl groups can be manipulated provide a robust platform for the synthesis of chiral auxiliaries, ligands, and complex bioactive molecules. The examples provided in this guide illustrate the significant potential of threitol in modern drug discovery and development, offering a cost-effective and stereochemically reliable starting point for the synthesis of enantiomerically pure compounds. Further exploration of threitol-based reagents and catalysts is warranted and promises to yield new and efficient solutions to challenges in asymmetric synthesis.

References

A Technical Guide to Benzylated Threitols: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benzylated threitols, valuable intermediates in medicinal chemistry and drug development. Threitol, a four-carbon sugar alcohol, offers a versatile chiral scaffold, and the introduction of benzyl protecting groups enables precise chemical manipulations for the synthesis of complex target molecules. This document details synthetic methodologies, summarizes key quantitative data, and explores the potential biological relevance of these compounds.

Synthesis of Benzylated Threitols

The benzylation of threitol is a critical step in its utilization as a chiral building block. The primary method for achieving this is through the Williamson ether synthesis, where the hydroxyl groups of threitol are deprotonated by a strong base, followed by nucleophilic attack on a benzyl halide.

General Experimental Protocol: Williamson Ether Synthesis of Tetrabenzyl-D-glucopyranose (A model for Threitol Benzylation)

A widely adopted two-step method for a similar polyol, D-glucose, provides a robust framework for the benzylation of threitol[1]. This involves the formation of a methyl glycoside to protect the anomeric position, followed by benzylation of the remaining hydroxyl groups, and subsequent hydrolysis to yield the perbenzylated sugar[1].

Step 1: Benzylation of Methyl α-D-glucopyranoside [1][2]

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the reaction to stir for 30-60 minutes at 0 °C, or until the evolution of hydrogen gas ceases.

-

Optionally, add a catalytic amount of tetrabutylammonium iodide (TBAI).

-

Slowly add benzyl bromide (BnBr) or benzyl chloride (BnCl) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Step 2: Hydrolysis of the Methyl Glycoside [2]

-

To the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, add a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

A patent describes a similar process for the synthesis of 2,3,4,6-tetra-O-benzyl-D-glucopyranose from sucrose, with a reported yield of 95% for the initial benzylation step.[3]

Synthesis Workflow Diagram

Caption: General workflow for the benzylation of threitol.

Quantitative Data

While specific yield and detailed spectroscopic data for fully benzylated threitols are not extensively reported in readily available literature, data for partially benzylated derivatives and analogous benzylated polyols provide valuable insights.

Spectroscopic Data for a Benzylated Threitol Derivative

The following data is for (+)-2-O-benzyl-L-threitol:

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| Melting Point | 75-77 °C |

| Boiling Point | 424.058 °C at 760 mmHg |

| Density | 1.238 g/cm³ |

| Refractive Index | 1.567 |

Source: Guidechem[4]

An experimental ¹H NMR spectrum in D₂O is available for benzyl alcohol, which can serve as a reference for the benzyl group signals in benzylated threitols.[5] A predicted ¹H NMR spectrum for benzyl alcohol in D₂O is also available.[6]

Potential Biological Activity

Direct studies on the biological activity of benzylated threitols are limited. However, research on related O-benzyl derivatives and ether-linked polyols suggests potential areas for investigation.

O-benzyl derivatives of other polyols, such as isopulegol, have been synthesized and evaluated for their antimicrobial and antiproliferative activities.[7][8] For instance, certain di-O-benzyl aminotriol derivatives of isopulegol exhibited strong antifungal activity, comparable to the reference drug ampicillin.[7] Furthermore, some di-O-benzyl-substituted derivatives showed bactericidal activity against Gram-positive bacteria.[7]

Studies on ether-linked phytanyl phospholipid analogs have demonstrated cytotoxicity in human leukemia cells, indicating that ether linkages in polyol-like structures can be compatible with biological activity.[9] Additionally, ether derivatives of hydroxytyrosol have shown selective cytotoxic activity against lung cancer cells.[10]

These findings suggest that benzylated threitols could be explored for their potential as antimicrobial or anticancer agents. The benzyl groups may enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Logical Relationships and Experimental Design

The synthesis of specific benzylated threitol isomers requires a strategic approach to protecting and deprotecting hydroxyl groups. The choice of reagents and reaction conditions will determine the regioselectivity of the benzylation.

Regioselective Benzylation Strategy

Caption: A logical workflow for achieving regioselective benzylation of threitol.

This strategy involves the initial protection of specific hydroxyl groups, followed by the benzylation of the remaining free hydroxyls, and subsequent removal of the initial protecting group to yield a regioselectively benzylated threitol. This approach is crucial for the synthesis of complex molecules where specific hydroxyl groups need to be available for further reactions.

Conclusion

Benzylated threitols are valuable chiral building blocks with significant potential in organic synthesis and medicinal chemistry. While comprehensive data on their synthesis and biological activity is still emerging, the established protocols for benzylation of similar polyols provide a strong foundation for their preparation. The observed biological activities of related O-benzyl and ether-linked compounds suggest that benzylated threitols warrant further investigation as potential therapeutic agents. Future research should focus on optimizing synthetic routes to improve yields, thoroughly characterizing various benzylated threitol derivatives, and conducting systematic evaluations of their biological profiles to unlock their full potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of ether-linked phytanyl phospholipid analogs and related derivatives in human HL-60 leukemia cells and polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective cytotoxic activity of new lipophilic hydroxytyrosol alkyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (-)-1,4-Di-O-benzyl-L-threitol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (-)-1,4-Di-O-benzyl-L-threitol as a chiral auxiliary in the asymmetric synthesis of axially chiral biaryls. The protocols are based on the successful desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl and its subsequent transformations.

Introduction

This compound is a versatile, C2-symmetric chiral diol derived from L-tartaric acid. Its rigid backbone and stereochemically defined hydroxyl groups make it an excellent chiral auxiliary for controlling the stereochemical outcome of reactions. A significant application of this chiral auxiliary is in the desymmetrization of prochiral molecules to generate enantiomerically pure products, which are valuable building blocks in medicinal chemistry and materials science. This document details a key application in the synthesis of axially chiral biaryls through a desymmetrization strategy.[1][2]

Application: Asymmetric Synthesis of Axially Chiral Biaryls

A primary application of this compound is as a chiral template for the asymmetric synthesis of axially chiral biaryls. The strategy involves the sequential etherification of a prochiral tetraol, such as 2,2',6,6'-tetrahydroxybiphenyl, under Mitsunobu conditions. This initial desymmetrization step establishes the axial chirality with high selectivity. The resulting chiral biphenyldiol, now appended with the threitol auxiliary, can be further functionalized. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched biaryl product.

This methodology provides a robust route to (S)-2,2'-biphenyldiols with various substituents at the 6 and 6' positions, including alkylenedioxy bridges, alkyl groups, and phenyl groups.[1][2]

Core Reaction Pathway

The overall synthetic strategy can be visualized as a three-stage process:

-

Desymmetrization: A prochiral tetrahydroxybiphenyl undergoes a Mitsunobu reaction with this compound to yield a desymmetrized biphenyldiol with a specific axial chirality.

-

Functionalization: The remaining free hydroxyl groups on the biphenyl core are modified, for instance, through cyclization with dibromoalkanes or conversion to triflates for cross-coupling reactions.

-

Auxiliary Cleavage: The this compound auxiliary is removed to afford the final, enantiomerically pure, axially chiral biaryl.

Figure 1: General workflow for the asymmetric synthesis of axially chiral biaryls.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of various axially chiral biaryls using this compound as a chiral auxiliary.

Table 1: Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl

| Reactant | Product | Yield (%) | Diastereomeric Ratio |

| 2,2',6,6'-Tetrahydroxybiphenyl | Desymmetrized Biphenyldiol | 85 | >99:1 |

Table 2: Synthesis of (S)-2,2'-Biphenyldiols with Alkylenedioxy Bridges

| Bridging Agent (1,ω-dibromoalkane) | Cyclized Product Yield (%) | Final Product Yield (%) after Auxiliary Removal |

| 1,3-Dibromopropane | 92 | 89 |

| 1,4-Dibromobutane | 95 | 91 |

| 1,5-Dibromopentane | 93 | 90 |

Table 3: Synthesis of (S)-6,6'-Disubstituted-2,2'-biphenyldiols via Cross-Coupling

| Organozinc Reagent | Cross-Coupling Product Yield (%) |

| Diethylzinc | 88 |

| Diphenylzinc | 85 |

Experimental Protocols

Protocol 1: Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl via Mitsunobu Reaction

This protocol describes the crucial step where the axial chirality is introduced.

Figure 2: Experimental workflow for the desymmetrization step.

Materials:

-

2,2',6,6'-Tetrahydroxybiphenyl

-

This compound (1.0 equiv)

-

Diethyl azodicarboxylate (DEAD) (1.1 equiv)

-

Triphenylphosphine (PPh3) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,2',6,6'-tetrahydroxybiphenyl and this compound in anhydrous THF at 0 °C under an argon atmosphere, add triphenylphosphine.

-

To the stirred solution, add diethyl azodicarboxylate dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desymmetrized biphenyldiol.

Protocol 2: Cyclization of Desymmetrized Biphenyldiol

This protocol describes the formation of an alkylenedioxy bridge.

Materials:

-

Desymmetrized Biphenyldiol

-

1,ω-Dibromoalkane (e.g., 1,3-dibromopropane) (1.1 equiv)

-

Cesium carbonate (Cs2CO3) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the desymmetrized biphenyldiol in anhydrous DMF, add cesium carbonate and the corresponding 1,ω-dibromoalkane.

-

Heat the mixture at 60 °C for 24 hours.

-

Cool the reaction mixture to room temperature and partition between dichloromethane and water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Removal of the Chiral Auxiliary

This protocol details the cleavage of the threitol auxiliary to yield the final product.

Materials:

-

Cyclized Biphenyl Derivative

-

Palladium on carbon (10 wt %)

-

Methanol

-

Ethyl acetate

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the cyclized biphenyl derivative in a mixture of methanol and ethyl acetate.

-

Add palladium on carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the enantiomerically pure axially chiral biphenyldiol.

Conclusion

This compound serves as a highly effective chiral auxiliary for the asymmetric synthesis of axially chiral biaryls. The protocols outlined provide a reliable and high-yielding pathway to these valuable compounds. The desymmetrization of prochiral 2,2',6,6'-tetrahydroxybiphenyl proceeds with excellent diastereoselectivity, establishing a foundation for the synthesis of a diverse range of enantiomerically pure biaryl derivatives. These methods are of significant interest to researchers in drug discovery and materials science, where access to stereochemically defined molecules is paramount.

References

Application Notes and Protocols for the Synthesis of Chiral Diphosphine Ligands from L-Threitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a C₂-symmetric chiral diphosphine ligand, specifically the (+)-DIOP ((+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) analogue, commencing from the readily available and inexpensive chiral starting material, L-threitol. This class of chiral phosphine ligands is of significant interest in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The protocol is presented in a step-by-step format, suitable for researchers in organic synthesis and medicinal chemistry.

Introduction